

# JND4135 discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JND4135   |           |
| Cat. No.:            | B15618416 | Get Quote |

An In-depth Technical Guide to the Discovery and Preclinical Development of **JND4135**, a Novel Type II TRK Inhibitor

#### Introduction

Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases that have emerged as significant targets in oncology.[1][2] Chromosomal rearrangements leading to NTRK gene fusions result in constitutively active TRK fusion proteins that drive a variety of adult and pediatric cancers.[2] First-generation TRK inhibitors, such as Larotrectinib and Entrectinib, have shown remarkable efficacy in patients with TRK fusion-positive tumors.[2] However, the emergence of acquired resistance, primarily through secondary mutations in the TRK kinase domain, limits the long-term effectiveness of these therapies.[2]

A particularly challenging resistance mechanism involves mutations in the xDFG motif of the kinase domain.[3][4] To address this, second-generation inhibitors were developed, yet they often exhibit weaker activity against these xDFG mutants. **JND4135** is a novel, preclinical, type II pan-TRK inhibitor specifically designed to overcome a broad spectrum of resistance mutations, including those in the challenging xDFG motif.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **JND4135**.

#### **Mechanism of Action**

**JND4135** functions as a Type II inhibitor, binding to the TRK kinase in its inactive "DFG-out" conformation.[4][5] This binding mode allows **JND4135** to access a hydrophobic pocket







adjacent to the ATP-binding site, a region that is inaccessible to Type I inhibitors.[4] This distinct mechanism is crucial for its ability to inhibit TRK kinases with mutations in the xDFG motif.[4]

Upon binding, **JND4135** effectively suppresses the autophosphorylation of TRK and subsequently blocks downstream signaling pathways critical for cancer cell proliferation and survival, including the PLCy and ERK pathways.[1] Preclinical studies have demonstrated that **JND4135** dose-dependently inhibits the phosphorylation of wild-type (WT) and mutant TRK proteins. Furthermore, **JND4135** exhibits a prolonged target engagement with a slower dissociation rate compared to other TRK inhibitors, which may contribute to its potent and durable activity.[1][4]





Click to download full resolution via product page

**Caption: JND4135** inhibits TRK signaling.



# **Preclinical Efficacy Data**

The preclinical efficacy of **JND4135** has been evaluated through in vitro kinase assays, cell-based anti-proliferative assays, and in vivo xenograft models.

### In Vitro Kinase and Anti-proliferative Activity

**JND4135** demonstrates potent inhibitory activity against wild-type TRKA, TRKB, and TRKC with IC50 values in the low nanomolar range.[6] Critically, it retains strong activity against a panel of clinically relevant resistance mutations.

Table 1: In Vitro Kinase Inhibitory Activity of JND4135

| Kinase Target            | IC50 (nM)          |
|--------------------------|--------------------|
| TRKA (WT)                | 2.79               |
| TRKB (WT)                | 3.19               |
| TRKC (WT)                | 3.01               |
| TRKA-G667C (xDFG mutant) | Data not specified |

Data sourced from MedchemExpress.[6]

The anti-proliferative effects of **JND4135** were assessed using BaF3 cells, a murine pro-B cell line that can be engineered to depend on specific oncogenic kinases for survival and proliferation.[3]

Table 2: Anti-proliferative Activity of JND4135 in BaF3 Cell Models



| BaF3 Cell Line       | Fusion/Mutation      | IC50 (nM)     |
|----------------------|----------------------|---------------|
| BaF3-CD74-TRKA       | Wild-Type            | Not Specified |
| BaF3-CD74-TRKA-G595R | Solvent Front Mutant | Not Specified |
| BaF3-CD74-TRKA-G667C | xDFG Mutant          | Not Specified |
| BaF3-ETV6-TRKB       | Wild-Type            | Not Specified |
| BaF3-ETV6-TRKB-G639R | Solvent Front Mutant | Not Specified |
| BaF3-ETV6-TRKB-G709C | xDFG Mutant          | Not Specified |
| BaF3-ETV6-TRKC       | Wild-Type            | Not Specified |
| BaF3-ETV6-TRKC-G623R | Solvent Front Mutant | Not Specified |
| BaF3-ETV6-TRKC-G696C | xDFG Mutant          | Not Specified |

**JND4135** demonstrates potent anti-proliferative activity across these cell lines, overcoming resistance from both solvent front and xDFG mutations.[3]

# **In Vivo Antitumor Activity**

The in vivo efficacy of **JND4135** was evaluated in a mouse xenograft model using BaF3 cells expressing the CD74-TRKA-G667C fusion protein, which represents a challenging xDFG resistance mutation.[3][4]

Table 3: In Vivo Efficacy of JND4135 in BaF3-CD74-TRKA-G667C Xenograft Model

| Treatment Group | Dose (mg/kg/day, i.p.) | Tumor Growth Inhibition<br>(TGI) |
|-----------------|------------------------|----------------------------------|
| Vehicle         | -                      | 0%                               |
| JND4135         | 20                     | 34.2%                            |
| JND4135         | 40                     | 81.0%                            |



Treatment was administered once daily for 12 consecutive days. The compound was well-tolerated with no significant body weight loss observed.

# **Cellular Effects: Cell Cycle Arrest and Apoptosis**

**JND4135** induces G0/G1 phase cell cycle arrest and apoptosis in cancer cells harboring TRK mutations.[3][6] Western blot analysis of treated cells revealed a reduction in the expression of key cell cycle proteins CDK2, CDK4, and Cyclin D2.[3] Concurrently, **JND4135** treatment led to an increase in the cleavage of Caspase-9, Caspase-3, and PARP, which are hallmark indicators of apoptosis induction.[3]





Click to download full resolution via product page

Caption: JND4135 induces G0/G1 arrest and apoptosis.



# **Experimental Protocols**

The following protocols are based on the methodologies described in the preclinical evaluation of **JND4135** and related TRK inhibitors.[1][3]





Click to download full resolution via product page

Caption: Preclinical development workflow for JND4135.



#### In Vitro Kinase Inhibition Assay

 Objective: To determine the half-maximal inhibitory concentration (IC50) of JND4135 against specific TRK kinases.

#### Protocol:

- Recombinant TRK kinases (wild-type and mutants) are incubated with varying concentrations of JND4135 in a kinase reaction buffer.
- The kinase reaction is initiated by the addition of ATP.
- Following incubation at a set temperature and duration, the amount of phosphorylated substrate is quantified. This is often performed using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or radioactive filter-binding assays.
- The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO).
- IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

### **Cell Proliferation Assay (CCK-8)**

- Objective: To measure the effect of JND4135 on the proliferation of BaF3 cells expressing various TRK fusions.[3]
- Protocol:
  - BaF3 cells engineered to express specific TRK fusion proteins are seeded into 96-well plates.
  - Cells are treated with a serial dilution of JND4135 or a vehicle control.
  - Plates are incubated for a specified period (e.g., 72 hours).
  - Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated for an additional 1-4 hours.



- The absorbance is measured at 450 nm using a microplate reader.
- The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.

### **Western Blot Analysis**

- Objective: To assess the phosphorylation status of TRK and its downstream signaling proteins (PLCy1, ERK) and to detect markers of apoptosis and cell cycle arrest.[1]
- Protocol:
  - Cells are seeded and treated with various concentrations of JND4135 for a specified duration (e.g., 6 hours for signaling, 48 hours for apoptosis/cell cycle markers).[1][3]
  - Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Protein concentration is determined using a BCA assay.
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-TRKA, TRKA, p-PLCy1, p-ERK, Caspase-3, PARP, CDK4, etc.).
  - After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
  - Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
    GAPDH is typically used as a loading control.[1]

### **Apoptosis and Cell Cycle Analysis (Flow Cytometry)**

- Objective: To quantify JND4135-induced apoptosis and cell cycle distribution.[3]
- Protocol:



- Apoptosis (Annexin V/7-AAD Staining):
  - Cells are treated with JND4135 for 48 hours.[3]
  - Cells are harvested and washed with cold PBS.
  - Cells are resuspended in Annexin V Binding Buffer and stained with FITC-conjugated
    Annexin V and 7-aminoactinomycin D (7-AAD) according to the manufacturer's protocol.
  - Samples are analyzed by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
- Cell Cycle (Propidium Iodide Staining):
  - Cells are treated with JND4135 for 24 hours.[3]
  - Cells are harvested, washed, and fixed in cold 70% ethanol.
  - Fixed cells are washed and then treated with RNase A.
  - Cells are stained with Propidium Iodide (PI) solution.
  - The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

#### In Vivo Xenograft Model

- Objective: To evaluate the antitumor efficacy of JND4135 in a live animal model.[3]
- Protocol:
  - Immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously injected with BaF3-CD74-TRKA-G667C cells.
  - Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Mice are randomized into treatment groups (vehicle, JND4135 at 20 mg/kg, JND4135 at 40 mg/kg).



- JND4135 is administered once daily via intraperitoneal (i.p.) injection for a defined period (e.g., 12 days).[3]
- Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).
- At the end of the study, Tumor Growth Inhibition (TGI) is calculated. Tumors may be excised for further analysis (e.g., Western blot).[2]

#### **Conclusion and Future Directions**

**JND4135** is a potent, preclinical Type II pan-TRK inhibitor that demonstrates significant activity against wild-type TRK kinases and, crucially, a wide range of acquired resistance mutations, including the clinically challenging xDFG variants.[1][3] Its ability to induce cell cycle arrest and apoptosis, coupled with robust in vivo tumor growth inhibition, establishes **JND4135** as a promising lead compound.[3][4] Current research efforts are focused on modifying the structure of **JND4135** to improve its oral bioavailability, a key step in advancing this compound toward clinical development for patients with TRK fusion-positive cancers who have developed resistance to existing therapies.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Stork: JND4135, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo [storkapp.me]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. benchchem.com [benchchem.com]



To cite this document: BenchChem. [JND4135 discovery and development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618416#jnd4135-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com